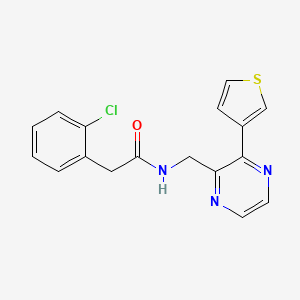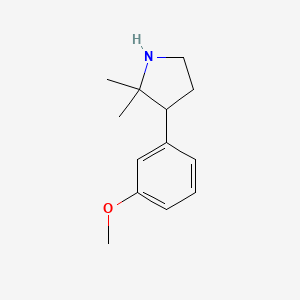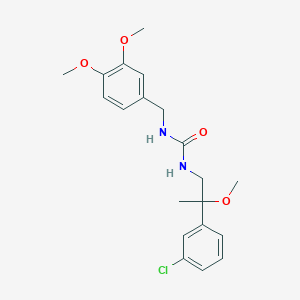
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3,4-dimethoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. While the provided papers do not detail the synthesis of the specific compound , similar compounds, such as 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, have been synthesized and studied for their photodegradation properties . The synthesis of such compounds is often tailored to introduce specific functional groups that may affect their physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. The specific substituents attached to the urea core, such as chlorophenyl or methoxybenzyl groups, can significantly influence the molecule's reactivity and interactions with other molecules. The structure of the compound suggests potential sites for interactions and reactivity, which could be explored through computational modeling or X-ray crystallography, although such studies are not mentioned in the provided papers.
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, including photodegradation, as discussed in the first paper . The study of the photodegradation of a related compound, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, in different media, suggests that the compound can break down under the influence of light, leading to products such as 2-chlorobenzamide, which can form DNA adducts. This indicates that the compound may also be susceptible to similar degradation pathways, potentially leading to various reaction products depending on the environmental conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of chlorophenyl and methoxy groups can affect these properties by altering the compound's polarity and intermolecular interactions. The second paper does not directly relate to the compound but discusses a colorimetric procedure for uric acid assay, which indicates the importance of understanding the chemical properties of compounds for developing analytical methods. The compound's properties would need to be studied using techniques such as spectroscopy, chromatography, and thermal analysis to fully understand its behavior in different environments.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4/c1-20(27-4,15-6-5-7-16(21)11-15)13-23-19(24)22-12-14-8-9-17(25-2)18(10-14)26-3/h5-11H,12-13H2,1-4H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVKRQXETCSZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3,4-dimethoxybenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride](/img/structure/B3002982.png)
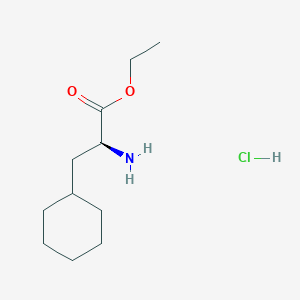
![3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B3002985.png)
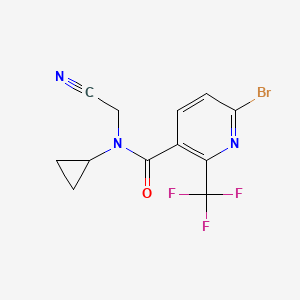
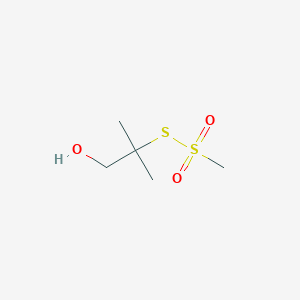
![2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3002988.png)
![2-[3-(azepan-1-yl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3002989.png)
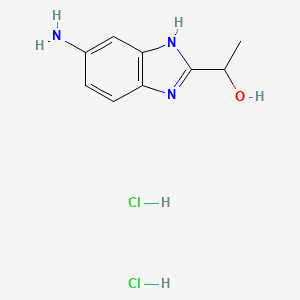
![2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate](/img/structure/B3002991.png)
![1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one](/img/structure/B3002992.png)
![Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3002993.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3002994.png)
